molecular formula C11H14BrClO B13619712 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene

1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene

Cat. No.: B13619712
M. Wt: 277.58 g/mol
InChI Key: BHYMDDIZQTUTJR-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene is an organic compound with the molecular formula C11H14BrClO It is a derivative of benzene, where the benzene ring is substituted with a 2-bromo-1-propoxyethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 2-bromo-1-propoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The propoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a propoxyethyl group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 1-(2-hydroxy-1-propoxyethyl)-3-chlorobenzene.

    Oxidation: Formation of 1-(2-bromo-1-oxoethyl)-3-chlorobenzene.

    Reduction: Formation of 1-(2-propoxyethyl)-3-chlorobenzene.

Scientific Research Applications

1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The propoxyethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene
  • 1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene
  • 1-(2-Bromo-1-propoxyethyl)-3-methylbenzene

Uniqueness

1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene is unique due to the presence of both a bromine atom and a chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. The specific positioning of these substituents can also affect the compound’s physical and chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

1-(2-bromo-1-propoxyethyl)-3-chlorobenzene

InChI

InChI=1S/C11H14BrClO/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3

InChI Key

BHYMDDIZQTUTJR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CBr)C1=CC(=CC=C1)Cl

Origin of Product

United States

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